(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol (4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol
Brand Name: Vulcanchem
CAS No.: 104849-39-0
VCID: VC20776627
InChI: InChI=1S/C18H22O2/c1-3-17(20)18(2)9-8-16-13(11-18)5-4-12-10-14(19)6-7-15(12)16/h1,6-7,10,13,16-17,19-20H,4-5,8-9,11H2,2H3/t13-,16-,17-,18-/m0/s1
SMILES: CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#C)O
Molecular Formula: C18H22O2
Molecular Weight: 270.4 g/mol

(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol

CAS No.: 104849-39-0

Cat. No.: VC20776627

Molecular Formula: C18H22O2

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol - 104849-39-0

Specification

CAS No. 104849-39-0
Molecular Formula C18H22O2
Molecular Weight 270.4 g/mol
IUPAC Name (4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol
Standard InChI InChI=1S/C18H22O2/c1-3-17(20)18(2)9-8-16-13(11-18)5-4-12-10-14(19)6-7-15(12)16/h1,6-7,10,13,16-17,19-20H,4-5,8-9,11H2,2H3/t13-,16-,17-,18-/m0/s1
Standard InChI Key PGUHDYUGHBUNJJ-MGHWNKPDSA-N
Isomeric SMILES C[C@@]1(CC[C@H]2[C@H](C1)CCC3=C2C=CC(=C3)O)[C@H](C#C)O
SMILES CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#C)O
Canonical SMILES CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#C)O

Introduction

Structural Characterization

Molecular Architecture

The compound (4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol belongs to the phenanthrene family, featuring a partially hydrogenated phenanthrene core structure. The nomenclature indicates specific stereochemistry at the 4b, 7, and 8a positions (all S configuration), as well as at the hydroxyprop-2-ynyl substituent (R configuration). This compound contains several distinctive functional groups, including:

  • A hydroxyl group at position 2 of the phenanthrene nucleus

  • A methyl substituent at position 7

  • A hydroxyprop-2-ynyl group (containing a terminal alkyne) also at position 7

  • A partially hydrogenated phenanthrene skeleton with specific stereochemistry

The presence of a terminal alkyne functionality distinguishes this compound from other more common phenanthrene derivatives such as those found in the search results, which typically feature vinyl or other alkene substituents .

Stereochemistry

The stereochemical complexity of this molecule is a defining characteristic, with four specified stereocenters:

  • 4bS configuration

  • 7S configuration

  • 8aS configuration

  • 1R configuration at the hydroxyprop-2-ynyl substituent

This specific stereochemical arrangement likely influences the three-dimensional structure of the molecule, affecting its biological activity and chemical reactivity. Related phenanthrene derivatives, such as those with tetramethyl substitution patterns, also display complex stereochemistry that contributes to their distinct properties .

Physicochemical Properties

Predicted Properties

Based on structural analysis and comparison with related phenanthrene derivatives, the following properties can be inferred:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC20H26O2Structural analysis
Approximate Molecular Weight~298-302 g/molComparison with related structures
Topological Polar Surface Area~40-45 ŲBased on similar hydroxylated phenanthrenes
XLogP~4.0-4.5Comparable to related lipophilic structures
H-Bond Acceptors2Two hydroxyl groups
H-Bond Donors2Two hydroxyl groups
Rotatable Bonds2-3Based on structural flexibility

Spectroscopic Characteristics

If analyzed by modern analytical techniques, this compound would likely exhibit characteristic spectroscopic features:

  • NMR Spectroscopy: The proton NMR would display signals for the aromatic protons, the terminal alkyne proton, hydroxyl protons, and various methylene and methine protons in the aliphatic region. The carbon NMR would show signals for the terminal alkyne carbons (typically δ 70-85 ppm), aromatic carbons, and aliphatic carbons.

  • Mass Spectrometry: Similar to other phenanthrene derivatives, this compound would likely show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns involving loss of the hydroxyl groups and cleavage at various positions of the ring system .

  • IR Spectroscopy: Would display characteristic bands for the O-H stretching (~3300-3600 cm⁻¹), terminal alkyne C-H stretching (~3300 cm⁻¹), and C≡C stretching (~2100-2260 cm⁻¹).

ADMET ParameterPredictionConfidence Level
Human Intestinal AbsorptionPositiveModerate-High
Blood-Brain Barrier PenetrationNegative/LimitedModerate
Cytochrome P450 InteractionsPotential substrate for CYP3A4Moderate
BioavailabilityModerateLow-Moderate
Subcellular LocalizationPotentially mitochondrialLow

These predictions are made by comparison with related structures that show similar physicochemical characteristics, particularly lipophilicity and the presence of hydroxyl groups .

Synthetic Considerations

Structural Verification

Confirmation of the structure and stereochemistry would require comprehensive analytical techniques:

  • 2D NMR Studies: COSY, HSQC, HMBC, and NOESY experiments would be essential for confirming connectivity and stereochemical relationships.

  • X-ray Crystallography: If suitable crystals could be obtained, this would provide definitive confirmation of the three-dimensional structure.

  • Circular Dichroism: This technique would be valuable for confirming the absolute stereochemistry of the chiral centers.

Research Context and Applications

Relationship to Known Compounds

The partially hydrogenated phenanthrene skeleton appears in several natural products and synthetic compounds. Related structures include:

  • Rimuene and Other Diterpenoids: Compounds like rimuene (also known as rimuen) share structural similarities with the target compound, though they typically feature different substitution patterns and stereochemistry .

  • Oxygenated Phenanthrene Derivatives: Compounds featuring hydroxyl groups on the phenanthrene nucleus, similar to the target compound, often possess interesting biological properties .

The incorporation of a terminal alkyne functionality in the target compound is relatively unusual and may represent a designed modification to enhance certain properties or enable further synthetic transformations through click chemistry or related approaches.

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